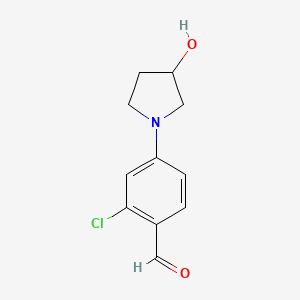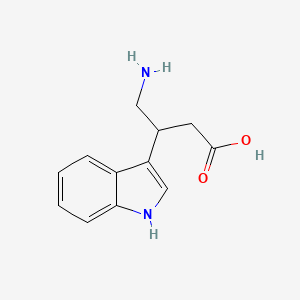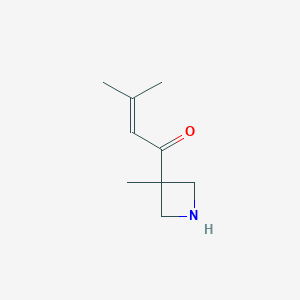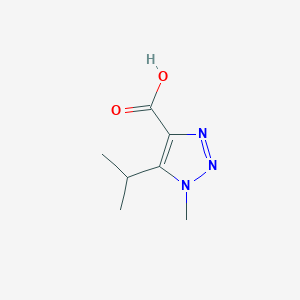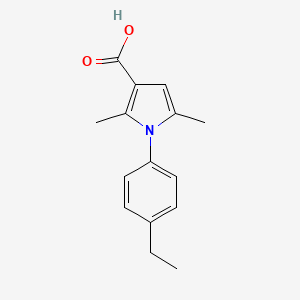
3-(Azepan-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that features a seven-membered azepane ring attached to a difluoropropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of azepane with a difluoropropylamine precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where azepane reacts with 2,2-difluoropropan-1-amine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
3-(Azepan-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
3-(Azepan-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(Azepan-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(Azepan-1-yl)propanoic acid
- 1-(Azepan-1-yl)-2,2-dimethylpropylamine
- 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
Uniqueness
3-(Azepan-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropylamine moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azepane derivatives and may contribute to its specific biological activities and applications.
特性
分子式 |
C9H18F2N2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(azepan-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11,7-12)8-13-5-3-1-2-4-6-13/h1-8,12H2 |
InChIキー |
NTQOYLAKGIQQLW-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
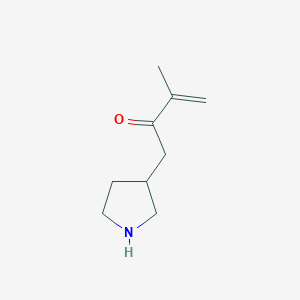

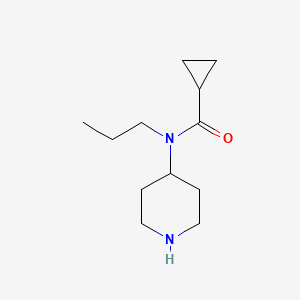
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

